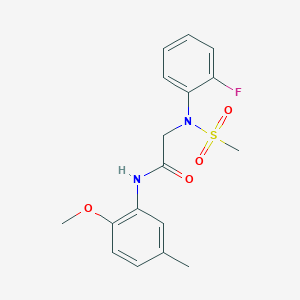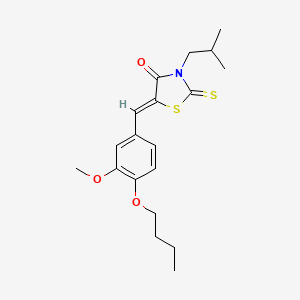![molecular formula C19H24N4O2 B5151741 2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5151741.png)
2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the dimethoxyphenyl group and the isopropylamine moiety contributes to its unique chemical properties and biological activities.
Wirkmechanismus
Target of Action
The primary targets of 2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine are the CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which includes CDK5, GSK3, DYRK1A, CLK1, and CK1 . These enzymes play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
The compound interacts with its targets, CLK1 and DYRK1A kinases, inhibiting their activity .
Biochemical Pathways
The inhibition of CLK1 and DYRK1A kinases by the compound affects various biochemical pathways. These kinases are involved in numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction . By inhibiting these kinases, the compound can disrupt these processes, potentially leading to the death of cancer cells .
Pharmacokinetics
It is known that the compound has a degree of lipophilicity, which allows it to diffuse easily into cells . This property could enhance the compound’s bioavailability, making it more effective at reaching its targets within the body .
Result of Action
The result of the compound’s action is the inhibition of CLK1 and DYRK1A kinases, leading to disruption of the cellular processes they regulate . This can result in the death of cancer cells, making the compound a potential therapeutic agent for cancer treatment .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other compounds or drugs in the body can potentially interact with the compound, altering its effectiveness
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine.
Cyclization: The hydrazine derivative undergoes cyclization with an appropriate β-diketone, such as acetylacetone, to form the pyrazole ring.
Pyrimidine Ring Formation: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
N-Isopropylation: The final step involves the alkylation of the pyrazolo[1,5-a]pyrimidine with isopropylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the N-isopropyl group, which may affect its biological activity and solubility.
2-(3,4-Dimethoxyphenyl)-N-methyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Contains a methyl group instead of an isopropyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the N-isopropyl group in 2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine enhances its lipophilicity and may improve its ability to cross biological membranes, making it potentially more effective in certain biological applications compared to its analogs.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-11(2)20-17-9-12(3)21-19-13(4)18(22-23(17)19)14-7-8-15(24-5)16(10-14)25-6/h7-11,20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRVQUQFGBDOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5151660.png)
![1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5151662.png)
![2-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoic acid](/img/structure/B5151671.png)

![methyl 3-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5151698.png)
![methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5151701.png)
![5-(3-Fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5151707.png)

![N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5151720.png)
![5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B5151721.png)
![2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan](/img/structure/B5151746.png)

![2-chloro-N-[2-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]benzamide](/img/structure/B5151754.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-furamide](/img/structure/B5151761.png)
